(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(2-(ethylthio)phenyl)methanone hydrochloride
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound includes an imidazole ring, a piperazine ring, and a phenyl ring, all connected by various functional groups. The imidazole ring is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds .Scientific Research Applications
Imidazole Derivatives in Antimicrobial Activities
Imidazole and its derivatives are widely used in pharmaceutical industries for manufacturing anti-fungal drugs such as ketoconazole and clotrimazole. Imidazole compounds have been identified as active against microbial resistance, and further synthesis of imidazole derivatives is recommended to inhibit the growth of new strains of organisms, highlighting their importance in developing antimicrobial agents (American Journal of IT and Applied Sciences Research, 2022).
Arylpiperazine Derivatives in Neuropharmacology
Arylpiperazine derivatives have been applied in the treatment of depression, psychosis, or anxiety. These compounds, including nefazodone and trazodone, are known for their serotonin receptor-related effects. The pharmacological actions of arylpiperazine derivatives, particularly those involving N-dealkylation to 1-aryl-piperazines, are a focus of research for understanding their effects on neurotransmitter receptors and their potential application in CNS disorders (Current Drug Metabolism, 2007).
Application in Antioxidant and Enzymatic Degradation of Pollutants
The use of redox mediators in conjunction with enzymes like laccases and peroxidases for the degradation of organic pollutants in wastewater has been explored. Compounds with redox-active groups could potentially enhance the efficiency of these enzymatic processes, indicating the relevance of such chemical structures in environmental bioremediation efforts (Critical Reviews in Environmental Science and Technology, 2007).
Pharmacophore Design in Drug Discovery
The design and synthesis of drugs targeting specific receptors, such as dopamine D2 receptors, involve the identification and application of key pharmacophoric groups. Structures similar to the compound could serve as leads in the design of new therapeutic agents, highlighting the potential application in medicinal chemistry for treating neuropsychiatric disorders (Bioorganic & Medicinal Chemistry, 2009).
Mechanism of Action
Target of action
Imidazole derivatives are known to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Biochemical pathways
Imidazole derivatives can affect a variety of biochemical pathways due to their broad range of biological activities
Result of action
The molecular and cellular effects of imidazole derivatives can vary widely depending on the specific compound and its targets
Properties
IUPAC Name |
[4-(1-ethylimidazol-2-yl)piperazin-1-yl]-(2-ethylsulfanylphenyl)methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4OS.ClH/c1-3-20-10-9-19-18(20)22-13-11-21(12-14-22)17(23)15-7-5-6-8-16(15)24-4-2;/h5-10H,3-4,11-14H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLQWRIWVPBDQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1N2CCN(CC2)C(=O)C3=CC=CC=C3SCC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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